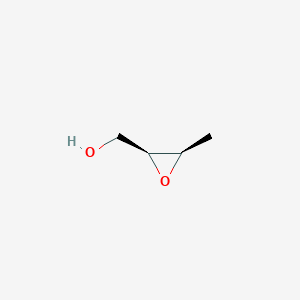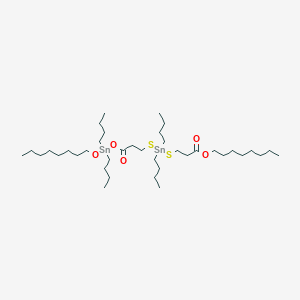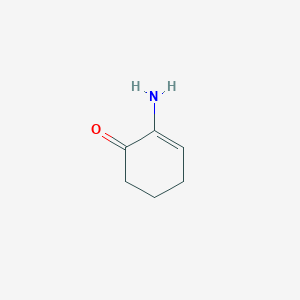
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is an arylpiperazine derivative, which is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at certain receptors, such as the 5-hydroxytryptamine (5-HT) receptors, and inhibits the reuptake of serotonin . This dual action contributes to its potential therapeutic effects in treating conditions like depression and anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another arylpiperazine derivative with similar applications in pharmaceutical synthesis.
Trazodone hydrochloride: A well-known antidepressant that shares structural similarities and mechanisms of action with 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of receptor-ligand interactions.
Propriétés
| 54402-04-9 | |
Formule moléculaire |
C15H21Cl2NO |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]butan-1-one;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-4-14(18)15(7-9-17-10-8-15)12-5-3-6-13(16)11-12;/h3,5-6,11,17H,2,4,7-10H2,1H3;1H |
Clé InChI |
FPIPBOHEXNSGDO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






